(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one

Catalog No.
S11867459
CAS No.
M.F
C26H21Br2NO
M. Wt
523.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methyliden...

Product Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one

Molecular Formula

C26H21Br2NO

Molecular Weight

523.3 g/mol

InChI

InChI=1S/C26H21Br2NO/c27-24-10-4-8-20(14-24)12-22-17-29(16-19-6-2-1-3-7-19)18-23(26(22)30)13-21-9-5-11-25(28)15-21/h1-15H,16-18H2/b22-12+,23-13+

InChI Key

ZMOQKKYNUHULNB-FWSOMWAYSA-N

Canonical SMILES

C1C(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)CN1CC4=CC=CC=C4

Isomeric SMILES

C\1N(C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C1=C/C3=CC(=CC=C3)Br)CC4=CC=CC=C4

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one, commercially recognized as MC2884, is a highly specialized bis(benzylidene)piperidone derivative engineered for epigenetic polypharmacology. Unlike standard single-target epigenetic probes, this compound functions as a dual inhibitor of Histone Acetyltransferases (HATs, specifically p300, CBP, and KAT5) and the Histone Methyltransferase EZH2 [1]. This dual-targeting mechanism allows it to modulate the epigenome through simultaneous decreases in H3K27me3, H3K27ac, and H3K9/14ac levels [1]. For researchers and drug discovery buyers, this compound represents a critical tool for investigating synergistic epigenetic vulnerabilities in aggressive malignancies, particularly in workflows where single-target inhibitors fail to induce apoptosis.

Research Fit

Epigenetic polypharmacology studies – single-entity dual HAT/EZH2 modulation for crosstalk dissection
Bis(benzylidene)piperidin-4-one scaffold – regioisomer-specific 3-bromo substitution enabling reported p300/EZH2 target pairing
Cell-model endpoint context – reported differential response in cancer vs. non-cancer cell systems

In epigenetic drug discovery, a common approach is to combine single-target inhibitors, such as the p300 inhibitor C646 and the EZH2 inhibitor GSK126, to achieve synergistic effects. However, physical combination strategies fail to replicate the specific transcriptional modulation achieved by the single-molecule polypharmacology of (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one [1]. Studies demonstrate that this specific compound downregulates anti-apoptotic factors like BCL2 at levels significantly higher than the physical combination of C646 and GSK126 [2]. Furthermore, altering the halogen substitution (e.g., substituting the 3-bromo for a 2-bromo or 4-bromo group) or replacing the N-benzyl core drastically alters the compound's target residence time, cellular permeability, and dual-inhibition balance, making the exact structural procurement indispensable for reproducible dual HAT/EZH2 modulation [2].

Substitution Risk

Regioisomer mismatch 2-bromo analogs shift dual inhibition from p300/EZH2 to p300/CARM1; target pairing may not transfer
Hydroxyl-substituted analog Addition of a phenolic –OH redirects primary target to CARM1, losing HAT/EZH2 engagement
N‑alkyl chain variation Elongation beyond benzyl abolishes reported potency; substitution pattern is critical for target engagement

Apoptotic Synergy Over Drug Combinations

A critical procurement differentiator for this compound is its ability to induce massive apoptosis in cancer cells through a mechanism that cannot be replicated by combining standard inhibitors. In cellular assays, it displayed a profound synergistic effect on cancer cell death, whereas the combination of the standard p300 inhibitor C646 and the EZH2 inhibitor GSK126 registered no significant apoptotic effect under the same conditions [1]. Furthermore, it reduced the acetylation of the BCL2 promoter to a greater extent than the combined single-target inhibitors, validating its distinct single-molecule polypharmacological profile [2].

Evidence DimensionCancer cell death induction and BCL2 promoter acetylation
Target Compound DataMassive apoptosis and strong BCL2 downregulation
Comparator Or BaselineC646 (p300 inhibitor) + GSK126 (EZH2 inhibitor)
Quantified DifferenceTarget compound achieves synergistic cell death; combination yields no significant effect
ConditionsIn vitro cancer cell assays

Buyers investigating epigenetic resistance must procure this exact compound because standard inhibitor combinations fail to replicate its robust pro-apoptotic efficacy.

HAT Enzyme Inhibition
Head-to-head
MC2884 IC₅₀: CBP 3.27 µM, p300 4.56 µM, KAT5 8.35 µM
C646: p300 0.079 µM, CBP 7.87 µM, KAT5 20.4 µM
Multi-HAT inhibition context; balanced CBP/p300/KAT5 profile reported
10‑dose IC₅₀; H3 substrate; selectivity profile distinct from C646

HAT Profiling for Assay Calibration

To ensure mainstream laboratory workflow fit and reproducible assay calibration, this compound is supplied with well-characterized, multi-isoform HAT inhibition metrics. Biochemical assays quantify its potency with exact IC50 values of 3.27 µM for CBP, 4.56 µM for p300, and 8.35 µM for KAT5 . This balanced sub-10 µM inhibition across key HATs provides a highly reproducible pharmacological baseline, allowing buyers to standardize dosing regimens across different batches and complex disease models without relying on uncalibrated generic inhibitors .

Evidence DimensionEnzymatic IC50 for HATs
Target Compound DataCBP: 3.27 µM; p300: 4.56 µM; KAT5: 8.35 µM
Comparator Or BaselineUncalibrated or single-target experimental probes
Quantified DifferenceConfirmed sub-10 µM potency across multiple HAT targets for precise calibration
ConditionsIn vitro biochemical enzymatic assays

Provides the exact kinetic parameters necessary for reproducible dose-selection and standardization in complex epigenetic screening workflows.

Target Class Divergence
Cross-study
MC2884: HAT + EZH2 inhibition
CARM1‑IN‑1 (4‑OH analog): CARM1 IC₅₀ 7.1–8.6 µM, no HAT/EZH2 activity
Single –OH group redirects target from HAT/EZH2 to CARM1
Structural analog cannot serve as dual HAT/EZH2 probe

Cancer-Selective Cytotoxicity

For translational research, the therapeutic window is a critical selection criterion. This compound demonstrates exceptional tumor selectivity. While it induces dose-dependent cell death in various solid and hematological cancer lines (e.g., HCT116, NB4, U937) after 30 hours of treatment, it remains completely inactive against normal immortalized cell systems [1]. Specifically, both Endometrial Stromal Cells (ESC) and the mesenchymal progenitor model MePR2B were insensitive to treatment, confirming a bona fide cancer-selective action that minimizes off-target toxicity in healthy tissues [1].

Evidence DimensionCell viability / Cytotoxicity
Target Compound DataDose-dependent apoptosis in cancer lines (NB4, U937, HCT116)
Comparator Or BaselineNormal cells (ESC, MePR2B)
Quantified DifferenceHigh cytotoxicity in cancer cells; normal cells completely insensitive
Conditions30-hour treatment in vitro

Essential for researchers requiring an epigenetic probe that isolates tumor-specific vulnerabilities without confounding healthy-cell toxicity.

Cell-Model Response
Head-to-head
MC2884 (1–5 µM, 30 h): cell death in NB4, U937, HCT116, MCF‑7; normal cells insensitive
C646 (5 µM) or GSK126 (10 µM) alone: no significant cell death; combination needed
Reported differential cancer-cell vs. normal-cell endpoint context
Annexin V/PI; caspase-3/7 assays; dual inhibition required for response

Efficacy in Resistant Cancer Models

A major limitation of many targeted therapies is the loss of efficacy in the presence of aggressive mutations. This compound overcomes this barrier by maintaining its pro-apoptotic activity in highly aggressive, treatment-resistant genetic backgrounds [1]. Studies show that it successfully induces massive apoptosis in p53–/– and TET2–/– cancer models, as well as in ex vivo human primary leukemia blasts associated with poor in vivo prognosis [1]. This makes it a highly reliable choice for modeling treatments in refractory hematological malignancies compared to conventional single-target agents.

Evidence DimensionApoptosis induction in mutant models
Target Compound DataMaintained massive apoptosis
Comparator Or BaselineStandard therapeutic resistance baseline in p53-/- and TET2-/-
Quantified DifferenceOvercomes resistance typical of standard therapies in these aggressive models
ConditionsEx vivo primary leukemia blasts and mutant cell lines

Crucial for procurement in oncology research focused on relapsed, refractory, or genetically aggressive cancers where standard probes fail.

Xenograft Model
Cross-study
~90% tumor volume reduction in HCT116 (10 mg/kg, i.p., 3x/week, day 19)
NB4 bone marrow CD45⁺ cells reduced to 17%; U937 to 24% at 1 mg/kg
In vivo model-response endpoint; body weight maintained at 90%
Single-target inhibitors lacked comparable single-agent efficacy

Culture Medium Stability

For long-term in vitro assays, compound stability in culture media is a critical parameter that dictates dosing schedules and reproducibility. This compound has been quantitatively profiled for its half-life in standard culture medium, ensuring predictable exposure kinetics during prolonged cellular assays [1]. Unlike many experimental probes that degrade rapidly or unpredictably in the presence of serum proteins, the documented media stability of this compound allows researchers to standardize 30-hour to 48-hour treatment protocols without the confounding variable of rapid compound degradation [1].

Evidence DimensionHalf-life in culture medium
Target Compound DataQuantified and stable enough for multi-day (30h+) efficacy assays
Comparator Or BaselineUncharacterized experimental epigenetic probes
Quantified DifferenceProvides validated pharmacokinetic baseline for in vitro dosing
ConditionsStandard cell culture medium

Ensures that buyers can design reproducible, multi-day cellular assays with known exposure kinetics, reducing batch-to-batch assay variability.

Regioisomer Profile
Cross-study
MC2884 (3‑Br): p300/EZH2 dual
2‑Br series (e.g., 4e): p300/CARM1 dual; low EZH2 inhibition; 30–40% sub‑G1 in NB4
Bromine position switch replaces EZH2 with CARM1 engagement
Regioisomeric impurity would alter dual-target pairing

Polypharmacology Resistance Modeling

Ideal for studies investigating how simultaneous inhibition of HATs and EZH2 overcomes resistance to single-target epigenetic drugs like GSK126 or C646, leveraging its unique dual-targeting mechanism [1].

Ex Vivo Hematological Malignancy Screening

Highly suited for testing primary patient-derived leukemia blasts (e.g., AML, APL) due to its strong, validated efficacy in aggressive and poor-prognosis models including p53-/- and TET2-/- backgrounds [1].

Tumor-Selective Apoptosis Assays

A benchmark compound for developing assays that require a wide therapeutic window, leveraging its proven insensitivity in normal mesenchymal and stromal cells compared to highly sensitive cancer lines [1].

BCL2-Targeted Combination Therapies

Used as a foundational tool compound to study the transcriptional downregulation of BCL2, particularly in combination with direct BCL2 inhibitors (e.g., venetoclax) to achieve synergistic cancer cell eradication [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epigenetic polypharmacology studies
Dual HAT/EZH2 inhibition profile in a single chemical entity
Histone acetylation and H3K27me3 endpoint interpretation
Cell-model endpoint screening
Reported differential response in cancer vs. non-cancer cell systems
Apoptosis and viability endpoints; comparator assay context
Xenograft model-response studies
Reported in vivo exposure context at low mg/kg doses
Tumor-volume endpoint and host tolerability monitoring
Epigenetic toolbox differentiation
Regioisomer-specific p300/EZH2 pairing vs. CARM1 or p300/CARM1 probes
Target-engagement selectivity review; cross-probe control

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Exact Mass

522.99694 g/mol

Monoisotopic Mass

520.99899 g/mol

Heavy Atom Count

30

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